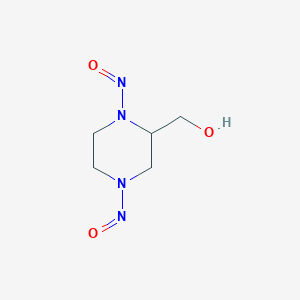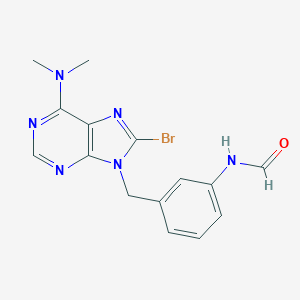
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinonitrile derivatives are a class of compounds with varied applications in materials science, pharmaceuticals, and organic chemistry. These compounds are known for their unique electronic properties, which make them suitable for use in a wide range of chemical reactions and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves routes that allow for the introduction of functional groups at specific positions on the nicotinonitrile backbone. For example, Ahipa et al. (2014) detailed the synthesis of a luminescent nicotinonitrile derivative, which was achieved through a straightforward synthetic route, yielding the compound with good purity and in high yield (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Molecular Derivatives
- A study by Ismail and Boykin (2004) outlines the synthesis of deuterium-labelled nicotinamidines, starting from nicotinonitrile derivatives. This process involves bis-O-acetoxy-amidoxime and hydrogenation steps, which are crucial in the synthesis of several molecular derivatives (Ismail & Boykin, 2004).
Antiprotozoal Activity
- Another significant application is in antiprotozoal activity, as explored in research by Ismail et al. (2003). This study synthesizes diamidines from nicotinonitrile derivatives and evaluates their in vitro activity against protozoal infections (Ismail et al., 2003).
Crystal Structure Analysis
- Yang et al. (2011) conducted a study focusing on the crystal structure of a novel cyanopyridine derivative. This research highlights the significance of nicotinonitrile derivatives in understanding and exploring crystal structures of complex molecules (Yang et al., 2011).
Pharmacological Properties
- Al-Hazmy et al. (2022) investigated the chemosensing properties of coumarin derivatives formed using nicotinonitrile. This research suggests potential pharmacological applications, including antimicrobial and anti-inflammatory activities (Al-Hazmy et al., 2022).
Antimicrobial Agents
- Patel et al. (2014) developed benzonitrile/nicotinonitrile-based s-triazines as potential antimycobacterial agents. This showcases the application of nicotinonitrile in developing new agents for combating microbial infections (Patel et al., 2014).
Antimicrobial Activity
- Guna et al. (2015) synthesized nicotinonitrile derivatives and assessed their antimicrobial activity against various bacteria and fungi, further emphasizing the compound's potential in antimicrobial research (Guna et al., 2015).
Corrosion Inhibition
- Singh et al. (2016) explored the use of nicotinonitrile derivatives as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications (Singh et al., 2016).
Propiedades
IUPAC Name |
4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)13-7(14)5(4)3-12/h2H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCSAVVWNUZOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350131 |
Source


|
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
CAS RN |
116548-08-4 |
Source


|
| Record name | 1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116548-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)









